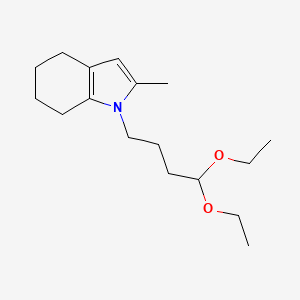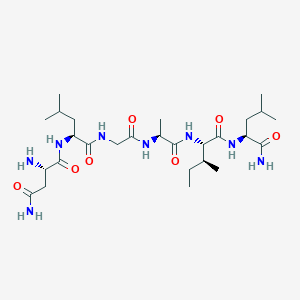
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a tetrahydroindole core substituted with a diethoxybutyl group and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- typically involves multi-step organic reactions. One common method involves the alkylation of a tetrahydroindole derivative with a diethoxybutyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole core. The diethoxybutyl and methyl substituents may influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-ethyl-
- 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-propyl-
Uniqueness
The uniqueness of 1H-Indole, 1-(4,4-diethoxybutyl)-4,5,6,7-tetrahydro-2-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the diethoxybutyl group may enhance its solubility and stability compared to other indole derivatives.
Propiedades
Número CAS |
827019-56-7 |
|---|---|
Fórmula molecular |
C17H29NO2 |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
1-(4,4-diethoxybutyl)-2-methyl-4,5,6,7-tetrahydroindole |
InChI |
InChI=1S/C17H29NO2/c1-4-19-17(20-5-2)11-8-12-18-14(3)13-15-9-6-7-10-16(15)18/h13,17H,4-12H2,1-3H3 |
Clave InChI |
AHNMCHGPVFZJQW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CCCN1C(=CC2=C1CCCC2)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Pentyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14215813.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B14215819.png)
![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)

